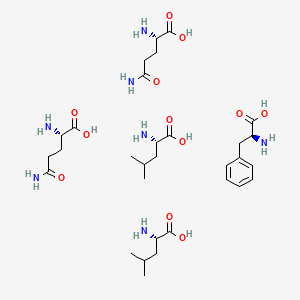
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is a peptide compound composed of multiple amino acids This compound is a derivative of leucine and phenylalanine, which are essential amino acids involved in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Aplicaciones Científicas De Investigación
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as promoting muscle growth and repair.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the mTOR (mechanistic target of rapamycin) pathway, which is involved in regulating cell growth and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with similar amino acid components.
L-Leucyl-L-glutamine: Another peptide with leucine and glutamine residues.
Uniqueness
L-Leucine, L-phenylalanyl-L-leucyl-L-a-glutamyl-L-a-glutamyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer peptide chain may offer more complex interactions and functions compared to simpler peptides.
Propiedades
Fórmula molecular |
C31H57N7O12 |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-2,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C9H11NO2.2C6H13NO2.2C5H10N2O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*1-4(2)3-5(7)6(8)9;2*6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);2*4-5H,3,7H2,1-2H3,(H,8,9);2*3H,1-2,6H2,(H2,7,8)(H,9,10)/t8-;2*5-;2*3-/m00000/s1 |
Clave InChI |
OTXIFAAWWOXTTE-QGCUHYTESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N.C(CC(=O)N)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N.C(CC(=O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
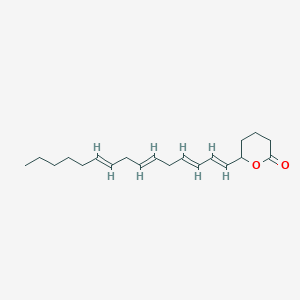
![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

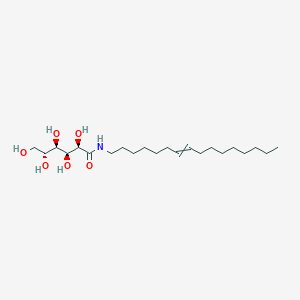
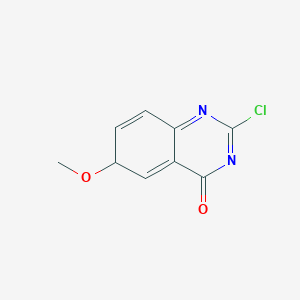

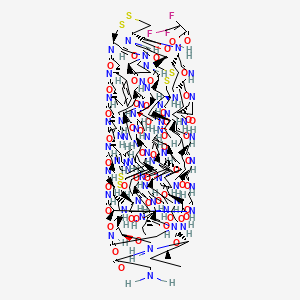

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
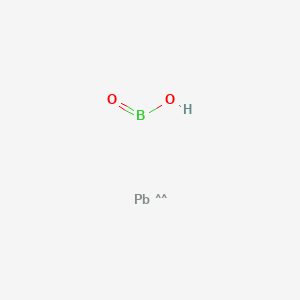
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)

